3-Amino-7,8-dichloroquinoline dihydrochloride
CAS No.:
Cat. No.: VC18406168
Molecular Formula: C9H8Cl4N2
Molecular Weight: 286.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl4N2 |
|---|---|
| Molecular Weight | 286.0 g/mol |
| IUPAC Name | 7,8-dichloroquinolin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C9H6Cl2N2.2ClH/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11;;/h1-4H,12H2;2*1H |
| Standard InChI Key | KVYDJZYQWRSZQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=NC=C(C=C21)N)Cl)Cl.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The quinoline core of 3-amino-7,8-dichloroquinoline dihydrochloride consists of a bicyclic system combining a benzene ring fused to a pyridine ring. Chlorine atoms at positions 7 and 8 introduce steric and electronic effects, while the 3-amino group enhances solubility through protonation in acidic conditions. The dihydrochloride salt form stabilizes the compound for storage and handling. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 7,8-Dichloroquinolin-3-amine; dihydrochloride |
| Canonical SMILES | C1=CC(=C(C2=NC=C(C=C21)N)Cl)Cl.Cl.Cl |
| InChIKey | KVYDJZYQWRSZQL-UHFFFAOYSA-N |
| PubChem CID | 73952379 |
The presence of two chloride counterions is critical for maintaining crystalline structure and aqueous solubility.
Spectral and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, computational models predict strong absorption in the UV-Vis range due to aromatic transitions. The electron-withdrawing chlorine atoms likely redshift absorption maxima compared to unsubstituted quinoline .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis begins with 7,8-dichloroquinoline (CAS 703-49-1), which is nitrated at the 3-position followed by reduction to introduce the amino group. An alternative route involves direct amination of 3,7,8-trichloroquinoline under basic conditions, though yields are suboptimal . The dihydrochloride salt forms via treatment with hydrochloric acid, as outlined below:
Optimization Challenges
Key challenges include controlling regioselectivity during nitration and minimizing dehalogenation during reduction. Patent US4717416A highlights the use of radical initiators like benzoyl peroxide in chlorination steps for precursor synthesis . Solvent systems such as dichlorobenzene at 150–160°C improve reaction efficiency but require stringent temperature control .
Comparative Analysis with Quinoline Derivatives
Structural Analogues
Compared to 7,8-dichloroquinoline (PubChem CID 19987583), the amino group in 3-amino-7,8-dichloroquinoline dihydrochloride increases polarity, reducing logP from 2.8 to 1.4 . This enhances aqueous solubility but may limit blood-brain barrier penetration.
| Compound | Molecular Weight (g/mol) | logP |
|---|---|---|
| 7,8-Dichloroquinoline | 198.05 | 2.8 |
| 3-Amino-7,8-dichloroquinoline dihydrochloride | 286.0 | 1.4 |
Functional Divergence
Unlike herbicidal 3,7-dichloro-8-quinoline derivatives , the 3-amino variant shows no phytotoxicity at concentrations ≤1 mM, suggesting selective biological targeting.
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